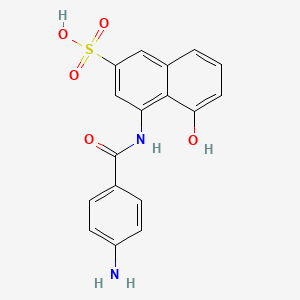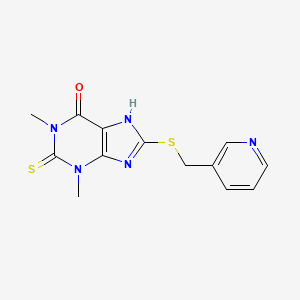
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- is a complex organic compound belonging to the class of xanthines. Xanthines are known for their stimulant effects, primarily on the central nervous system. This compound is characterized by the presence of a pyridylmethylthio group and a thio group attached to the theophylline core. Theophylline derivatives are widely studied for their pharmacological properties, including bronchodilation and anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the reaction of theophylline with 3-pyridylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent to introduce the thio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including bronchodilation and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- involves its interaction with various molecular targets. It primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and anti-inflammatory effects. The compound also interacts with adenosine receptors, contributing to its stimulant effects on the central nervous system.
類似化合物との比較
Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological properties.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound containing theophylline and ethylenediamine, used for its bronchodilator effects.
Uniqueness
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- is unique due to the presence of the pyridylmethylthio and thio groups, which confer distinct chemical and pharmacological properties. These modifications enhance its potential as a therapeutic agent and provide opportunities for further research and development.
特性
CAS番号 |
6466-15-5 |
|---|---|
分子式 |
C13H13N5OS2 |
分子量 |
319.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-4-3-5-14-6-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChIキー |
OCFFPNDSXCDKMN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


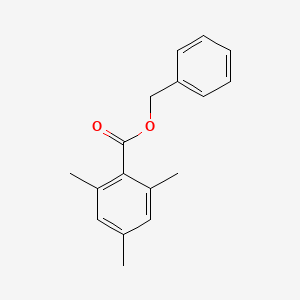
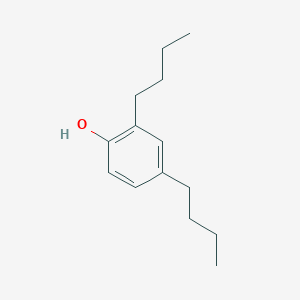
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
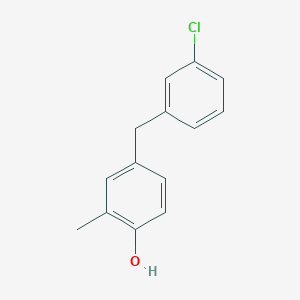
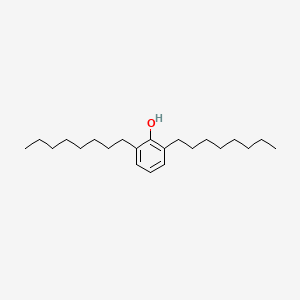
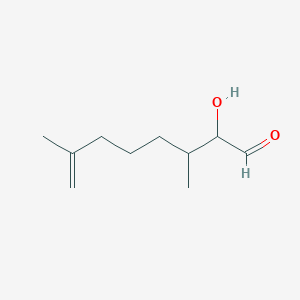


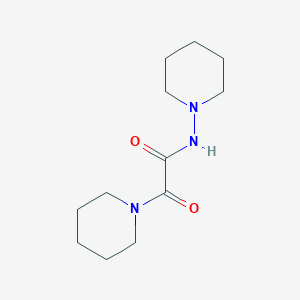
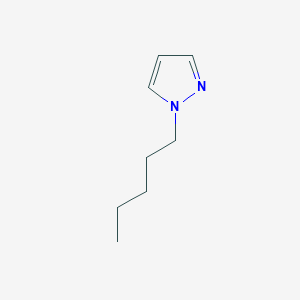
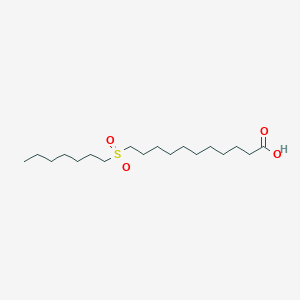
![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
